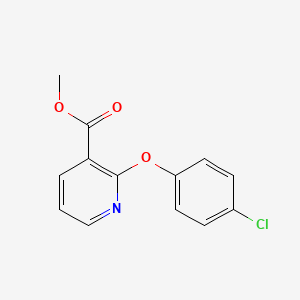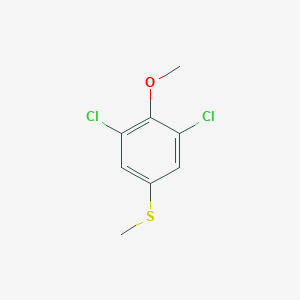
2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% is used in a variety of scientific research applications. It is commonly used for protein engineering, drug discovery, and enzyme inhibition. It has also been used in studies of protein-protein interactions, protein folding, and DNA-protein interactions. Additionally, 2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% has been used in studies of the structural and functional properties of proteins, as well as in studies of the structure and function of enzymes.
Mécanisme D'action
2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% works by binding to proteins, causing them to become inactive or less active. This binding can be reversible or irreversible, depending on the particular application. For example, in protein engineering, 2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% can be used to alter the structure and function of proteins. In enzyme inhibition studies, 2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% can be used to inhibit the activity of enzymes.
Biochemical and Physiological Effects
2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% has been used in studies of the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs, hormones, and other compounds on the body. Additionally, it has been used to study the effects of various compounds on the metabolism of cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% has several advantages for use in lab experiments. It is relatively inexpensive, easy to obtain, and easy to store. Additionally, it is soluble in most common organic solvents, making it easy to work with in the lab. However, there are some limitations to using 2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% in lab experiments. It is not very stable in alkaline solutions, and it can be toxic if not handled properly.
Orientations Futures
There are a number of potential future directions for the use of 2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% in scientific research. It could be used to study the effects of various compounds on the metabolism of cells and tissues. Additionally, it could be used to study the effects of drugs and hormones on the body. It could also be used to study the structure and function of proteins and enzymes, as well as the structure and function of DNA-protein complexes. Finally, it could be used to study the effects of various compounds on the structure and function of proteins.
Méthodes De Synthèse
2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95% is synthesized by a two-step process. First, 4-chloro-phenoxyacetic acid is reacted with sodium nitrite to form 4-chloro-phenoxyacetic nitrite. This intermediate is then reacted with methyl ester to form 2-(4-Chloro-phenoxy)-nicotinic acid methyl ester, 95%. The reaction is typically carried out in an aqueous solution at a pH of around 7. The reaction is complete after a few hours and yields a 95% pure product.
Propriétés
IUPAC Name |
methyl 2-(4-chlorophenoxy)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-17-13(16)11-3-2-8-15-12(11)18-10-6-4-9(14)5-7-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCPTNBLZLESSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)

![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)





![Poly[3-(octylthio)thiophene-2,5-diyl]](/img/structure/B6360100.png)
![Calix[6]hydroquinone](/img/structure/B6360106.png)



